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molecular formula C17H13FO4 B1465927 Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate CAS No. 691856-86-7

Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate

Cat. No. B1465927
M. Wt: 300.28 g/mol
InChI Key: PCOIFIVNARQEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09173887B2

Procedure details

The material prepared in Example 1A (250 g, 1.19 mole) was combined with zinc chloride (243.5 g, 1.784 mole) and toluene (3.75 L). The reaction mixture was heated to reflux under a nitrogen atmosphere. Benzoquinone (167 g, 1.546 mole) in tetrahydrofuran (500 mL) was added dropwise to the reaction, and upon completion of the addition, the reaction mixture was heated at reflux for 6 hours. The reaction mixture was quenched with water and extracted with ethyl acetate. The organic layer was concentrated in vacuo to a brown solid. The solid was recrystallized from acetonitrile yielding the title compound as a brown solid (125 g, 35%). MS m/z 301 (M+H)+.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
3.75 L
Type
reactant
Reaction Step Two
Quantity
167 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
243.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:4][CH:3]=1.C1(C)C=CC=CC=1.[C:23]1(=O)[CH:28]=[CH:27][C:26](=[O:29])[CH:25]=[CH:24]1>O1CCCC1.[Cl-].[Zn+2].[Cl-]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:15][C:23]3[CH:28]=[CH:27][C:26]([OH:29])=[CH:25][C:24]=3[C:9]=2[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:6][CH:7]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC(=O)OCC)=O
Step Two
Name
Quantity
3.75 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
167 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
243.5 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo to a brown solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from acetonitrile yielding the title compound as a brown solid (125 g, 35%)

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C=1OC2=C(C1C(=O)OCC)C=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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